

1,8-Dinitrobenzo(e)pyrene as a reference material in chemical analysis

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: 1,8-Dinitrobenzo(e)pyrene

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Application Notes: 1,8-Dinitrobenzo(e)pyrene as a Reference Material Abstract

This document provides detailed application notes and protocols for the use of **1,8-Dinitrobenzo(e)pyrene** (1,8-DNBeP) as a reference material in chemical analysis. Given the classification of many nitrated polycyclic aromatic hydrocarbons (Nitro-PAHs) as potent mutagens and carcinogens, the accurate identification and quantification of these compounds in environmental and biological matrices are of critical importance. **1,8-Dinitrobenzo(e)pyrene** serves as an essential analytical standard for method development, validation, and quality control in chromatographic and toxicological assays. This note covers its physicochemical properties and provides standardized protocols for its analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), as well as its application in mutagenicity assessment via the Ames test.

Physicochemical Properties

1,8-Dinitrobenzo(e)pyrene is a nitrated polycyclic aromatic hydrocarbon. As a reference material, its purity and well-characterized properties are fundamental for accurate analytical measurements.



Property	Value	Reference
IUPAC Name	1,8-dinitrobenzo[e]pyrene	N/A
CAS Number	120812-49-9	[1][2][3][4]
Molecular Formula	C20H10N2O4	[1][2]
Molecular Weight	342.31 g/mol	[1][2]
Appearance	Expected to be a yellow crystalline solid (based on related nitro-PAHs)	N/A
Solubility	Insoluble in water; soluble in organic solvents like DMSO, Dichloromethane	N/A

Application 1: Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with fluorescence or UV detection is a common method for the analysis of Nitro-PAHs. For non-fluorescent nitro-PAHs, a post-column reduction step is often employed to convert them into highly fluorescent amino-PAHs, significantly enhancing sensitivity.[5][6][7] 1,8-DNBeP is used as a calibration standard to determine retention time and to quantify its concentration in complex samples like soil extracts or atmospheric particulate matter.[8]

Experimental Protocol: HPLC with Post-Column Reduction and Fluorescence Detection

This protocol is adapted from established methods for analyzing various nitro-PAHs in environmental samples.[5][7][9][10]

- Standard Preparation:
 - Prepare a stock solution of 1,8-Dinitrobenzo(e)pyrene (e.g., 100 μg/mL) in a suitable solvent such as acetonitrile or methanol.



- \circ Perform serial dilutions to create a set of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 μ g/L).
- Sample Preparation (e.g., Airborne Particulates):
 - Extract the filter sample using ultrasonication with an appropriate solvent (e.g., dichloromethane).
 - Perform sample clean-up using solid-phase extraction (SPE) with a silica gel or alumina column to remove interferences.
 - Concentrate the extract under a gentle stream of nitrogen and reconstitute in the mobile phase.
- Chromatographic Conditions:
 - HPLC System: A standard HPLC system with a gradient pump, autosampler, and column oven.
 - Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
 - Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B).
 - Example Gradient: 60% A to 100% A over 30 minutes.
 - Flow Rate: 0.8 1.0 mL/min.
 - o Column Temperature: 30-40°C.
- Post-Column Reduction:
 - Reduction Column: A packed column containing a catalyst (e.g., platinum and rhodium on an alumina support) heated to 80-90°C.[6][7]
 - The column effluent containing 1,8-DNBeP is passed through this reduction column, converting it to 1,8-Diaminobenzo(e)pyrene.



· Detection:

 Fluorescence Detector: Set excitation and emission wavelengths appropriate for the resulting amino-PAH. These must be optimized empirically, but typical wavelengths for amino-PAHs are in the range of Ex: 240-290 nm and Em: 410-530 nm.[9][10]

Quantification:

- Generate a calibration curve by plotting the peak area of the calibration standards against their concentration.
- Determine the concentration of 1,8-DNBeP in the sample by comparing its peak area to the calibration curve.

Visualization: HPLC Analysis Workflow

Caption: General workflow for sample analysis using HPLC with post-column derivatization.

Application 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high resolution and selectivity, making it a powerful tool for identifying and quantifying nitro-PAHs in complex mixtures. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode further enhances selectivity and sensitivity, allowing for direct analysis of crude extracts with minimal cleanup.[11] 1,8-DNBeP serves as a reference standard for confirming retention time and for accurate quantification using its specific mass transitions.

Experimental Protocol: GC-MS/MS (MRM) Analysis

This protocol is based on established methods for trace-level analysis of nitro-PAHs in air particulate matter.[11][12]

Standard Preparation:

• Prepare a stock solution of **1,8-Dinitrobenzo(e)pyrene** (e.g., 100 μg/mL) in a suitable solvent like hexane or toluene.



- Create serial dilutions for calibration standards (e.g., 5, 10, 50, 100 pg/μL).
- Spike standards and samples with an appropriate internal standard if necessary.
- Sample Preparation:
 - Follow a similar extraction and concentration procedure as described for the HPLC method (Section 2.1.2). The high selectivity of MS/MS may allow for a simplified clean-up process.[11]
- GC-MS/MS Conditions:
 - GC System: Gas chromatograph with a programmable temperature injector.
 - Column: Low-polarity capillary column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 μm film thickness).
 - Carrier Gas: Helium at a constant flow of ~1.2 mL/min.
 - Injector: Pulsed splitless injection at 280°C.
 - Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 300°C (hold 10 min).
 - MS System: Triple quadrupole mass spectrometer.
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 280-300°C.[11]
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
- Mass Spectrometry Data:
 - The molecular ion ([M]+) for 1,8-DNBeP is m/z 342.3.
 - Select the molecular ion as the precursor ion in the first quadrupole.
 - Identify characteristic product ions in the third quadrupole after collision-induced dissociation. Common losses for nitro-PAHs include loss of NO₂ (M-46) and O (M-16).[11]



 The primary transition (quantifier) and a secondary transition (qualifier) must be determined empirically using the reference standard.

Parameter	Description	
Precursor Ion (Q1)	m/z 342	
Product Ion 1 (Quantifier)	To be determined empirically (e.g., M-46 -> m/z 296)	
Product Ion 2 (Qualifier)	To be determined empirically (e.g., M-16 -> m/z 326)	
Collision Energy (eV)	To be optimized for each transition	

Quantification:

- Generate a calibration curve using the response of the quantifier ion transition.
- Confirm the identity of 1,8-DNBeP in samples by matching the retention time and the ratio
 of the quantifier to qualifier ions with those of the reference standard.

Visualization: GC-MS/MS Analysis Workflow

Caption: Key stages in the selective analysis of 1,8-DNBeP using tandem mass spectrometry.

Application 3: Mutagenicity Assessment (Ames Test)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[13][14] Many nitro-PAHs are known to be potent direct-acting mutagens in this test.[15] 1,8-DNBeP can be evaluated as a test substance or used as a positive control when testing related compounds. The protocol often includes a metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens that require enzymatic activation to become mutagenic.[16]



Experimental Protocol: Ames Test (Plate Incorporation Method)

This protocol is a generalized procedure based on standard OECD guidelines.[16][17]

- Strain Preparation:
 - Use appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[17]
 - Grow overnight cultures of the bacterial strains in nutrient broth to reach a density of 1-2 x 10° cells/mL.
- Test Substance Preparation:
 - Dissolve 1,8-Dinitrobenzo(e)pyrene reference material in a suitable solvent (e.g., DMSO) to prepare a stock solution.
 - Create a range of dose concentrations through serial dilution.
- Metabolic Activation (S9 Mix):
 - Prepare an S9 mix containing S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver, along with necessary cofactors (e.g., NADP+, G6P). Prepare a parallel set of experiments using a buffer solution in place of the S9 mix to test for direct-acting mutagenicity.
- Assay Procedure:
 - To sterile tubes, add in the following order:
 - 2.0 mL of molten top agar (kept at 45°C).
 - 0.1 mL of the bacterial culture.
 - 0.1 mL of the test substance dilution (or positive/negative controls).
 - 0.5 mL of S9 mix or buffer.



- Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
- Allow the top agar to solidify.
- Controls:
 - Negative (Solvent) Control: Use the solvent (e.g., DMSO) instead of the test substance.
 - Positive Control: Use a known mutagen for each strain with and without S9 mix (e.g., 2-nitrofluorene for TA98 without S9; 2-aminoanthracene for TA98 with S9).
- Incubation and Scoring:
 - Incubate the plates in the dark at 37°C for 48-72 hours.
 - Count the number of revertant colonies on each plate.
 - A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies, typically at least a two-fold increase over the solvent control.

Visualization: Hypothetical Metabolic Activation Pathway

Caption: Proposed metabolic reduction pathway for nitro-PAH genotoxicity.

Safety and Handling

1,8-Dinitrobenzo(e)pyrene, like other nitro-PAHs, should be handled as a potentially carcinogenic and mutagenic substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All handling should be performed in a certified chemical fume hood to avoid inhalation of airborne particulates. Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

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- To cite this document: BenchChem. [1,8-Dinitrobenzo(e)pyrene as a reference material in chemical analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053518#1-8-dinitrobenzo-e-pyrene-as-a-reference-material-in-chemical-analysis]



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